N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3-methoxyphenylamine group at position 5 and a 4-methylbenzenesulfonyl group at position 2. The 3-methoxyphenyl substituent may enhance solubility and modulate electronic properties, while the 4-methylbenzenesulfonyl group could improve binding affinity through hydrophobic interactions and metabolic stability .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-15-10-12-18(13-11-15)32(29,30)23-22-25-21(24-16-6-5-7-17(14-16)31-2)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYKEXKSHHGYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic molecule that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The compound is characterized by a triazoloquinazoline core with substituents that include a methoxyphenyl group and a methylbenzenesulfonyl group. This unique structure may confer specific biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Triazoloquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxyphenyl and methylbenzenesulfonyl groups is performed via nucleophilic substitution or electrophilic aromatic substitution reactions.
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects.
- Gene Expression Modulation : By interacting with transcription factors, the compound might influence gene expression patterns associated with various diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 cells, with IC50 values ranging from 1.83 to 4.24 µM, outperforming established drugs like sorafenib .
- Mechanistic Insights : The anti-proliferative effects were linked to the inhibition of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also possess antimicrobial properties:
- Testing Against Bacterial Strains : The compound was tested against common bacterial strains using the agar disc-diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
In a study focused on quinazoline derivatives, this compound was evaluated for its anticancer properties. The findings indicated that it significantly inhibited cell proliferation in vitro and showed potential in vivo efficacy in animal models.
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Data Summary
| Property | Value/Observation |
|---|---|
| Chemical Formula | C₁₈H₁₈N₄O₂S |
| Antiproliferative IC50 | 1.83 - 4.24 µM (HepG2 cells) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Mechanisms of Action | Receptor binding; enzyme inhibition; gene expression modulation |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H19N5O3S
- Molecular Weight : 445.5 g/mol
- Structural Features : The compound features a triazole ring fused with a quinazoline moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The triazoloquinazoline framework is known for its ability to inhibit various cancer cell lines, particularly those resistant to conventional therapies.
- Mechanism of Action : The compound is believed to interfere with signaling pathways involved in cell proliferation and survival, particularly through the inhibition of the YAP/TAZ-TEAD interaction, which is crucial in malignant mesothelioma treatment .
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This makes it a candidate for treating inflammatory diseases.
Targeted Drug Delivery
The unique structural characteristics of N-(3-Methoxyphenyl)-3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine allow for the development of targeted drug delivery systems. Its sulfonamide group can enhance solubility and bioavailability, making it suitable for formulation into drug delivery systems.
Molecular Probes
Due to its specific binding properties, this compound can serve as a molecular probe in biochemical assays to study enzyme activity and protein interactions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in vitro. |
| Study 3 | Drug Delivery Systems | Developed liposomal formulations that enhanced bioavailability by 50%. |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via reactive sites such as aromatic rings or sulfur atoms. Key examples include:
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Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or alkaline conditions.
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Mechanism : Oxidation targets electron-rich regions (e.g., methoxyphenyl groups) or sulfonyl moieties, yielding oxidized derivatives (e.g., quinone-like structures).
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Applications : Used to synthesize oxidized analogs for studying biological activity or structural modifications.
Reduction Reactions
Reduction modifies functional groups such as sulfonyl or aromatic rings:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in inert atmospheres (e.g., nitrogen).
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Mechanism : Sulfonyl groups (–SO₂–) may be reduced to sulfide (–S–) or disulfide (–S–S–) moieties, while aromatic rings remain intact under mild conditions.
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Products : Reduced derivatives with altered physicochemical properties (e.g., increased lipophilicity).
Substitution Reactions
The compound’s heterocyclic core and substituents enable nucleophilic or electrophilic substitution:
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Nucleophilic Substitution :
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Reagents : Amines, hydroxide ions, or alkoxides.
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Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures.
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Example : Replacement of the sulfonamide group with nucleophiles to form novel derivatives.
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Electrophilic Substitution :
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Reagents : Nitration agents (e.g., HNO₃/H₂SO₄) or halogens.
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Conditions : Acidic catalysts (e.g., H₂SO₄) or Lewis acids.
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Example : Introduction of nitro or halogen substituents to modulate reactivity.
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Comparative Analysis of Reaction Types
| Reaction Type | Reagents | Conditions | Key Products | Citations |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic/alkaline, heat | Oxidized derivatives | |
| Reduction | NaBH₄, LiAlH₄ | Inert atmosphere, THF | Sulfide/disulfide analogs | |
| Nucleophilic Sub | Nucleophiles (e.g., NH₃) | Polar aprotic solvents, heat | Substituted sulfonamides | |
| Electrophilic Sub | HNO₃/H₂SO₄, X₂ | Acidic catalysts, low temp | Nitro/halogenated derivatives |
Mechanistic Insights
The triazoloquinazoline core and substituents influence reactivity:
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Electron-Withdrawing Effects : The methylbenzenesulfonyl group directs electrophilic attacks to electron-rich regions (e.g., methoxyphenyl).
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Steric Hindrance : Bulkier substituents (e.g., sulfonamide) may hinder nucleophilic substitution at adjacent sites.
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Thermal Stability : The fused ring system enhances stability under oxidative/reductive conditions compared to non-fused analogs.
Analytical Techniques for Reaction Monitoring
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Modifications: The 4-methylbenzenesulfonyl group in the target compound likely enhances metabolic stability compared to unsubstituted benzenesulfonyl analogs (e.g., ), as methyl groups can block oxidative metabolism .
Aryl Amine Substituents :
- The 3-methoxyphenyl group in the target compound provides a meta-substituted methoxy, which may optimize hydrogen bonding and reduce steric hindrance compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ).
- Bulky groups like 4-isopropylphenyl () or ethyl-linked diethoxyphenyl () might alter pharmacokinetics by increasing molecular weight and logP.
Pharmacokinetic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of 1,2,3-triazole precursors with quinazolinone derivatives. Key steps include sulfonylation of the triazole ring (using 4-methylbenzenesulfonyl chloride) and subsequent coupling with 3-methoxyaniline under basic conditions. Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may enhance yield and regioselectivity .
- Optimization : Use inert atmospheres (e.g., N₂) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Recrystallization from ethanol-DMF mixtures improves purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., methoxy group orientation) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments and sulfonyl group integration. For example, the 4-methylbenzenesulfonyl group shows a singlet at δ ~2.4 ppm (CH₃) and aromatic protons at δ ~7.5–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~508–510 Da).
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) due to its hydrophobic triazoloquinazoline core .
- Stability : Store at –20°C under inert conditions to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light, as the methoxyphenyl moiety may undergo photodegradation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?
- DFT Applications :
- HOMO-LUMO Analysis : Predict charge distribution and reactivity. The triazole ring acts as an electron-deficient region, while the methoxyphenyl group contributes electron density via resonance .
- Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic/electrophilic sites, guiding derivatization for targeted biological activity .
Q. What contradictions exist in reported biological activities of structurally similar triazoloquinazoline derivatives?
- Data Conflicts : Some studies report anti-cancer activity via kinase inhibition, while others highlight antimicrobial effects. These discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Substituent Effects : The 4-methylbenzenesulfonyl group enhances lipophilicity, potentially altering membrane permeability across studies .
Q. How can this compound be functionalized for chemosensing applications?
- Derivatization Strategies :
- Metal Coordination : Introduce pyridyl or carboxylate groups to the quinazolinamine moiety for selective binding to transition metals (e.g., Cu²⁺, Fe³⁺). Fluorescence quenching assays can detect metal ions at µM concentrations .
- Supramolecular Modifications : Attach crown ethers or calixarenes to the sulfonyl group for alkali metal sensing .
- Validation : Use cyclic voltammetry and fluorescence spectroscopy to assess binding constants (Kₐ) and selectivity ratios .
Methodological Considerations
Q. What precautions are critical during handling and disposal?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform) .
- Waste Disposal : Neutralize acidic/byproduct residues with 10% NaOH before disposal .
Q. How can researchers address low yields in the final coupling step?
- Troubleshooting :
- Catalyst Screening : Test alternative catalysts (e.g., Cu(I) salts for azide-alkyne cyclization) .
- Temperature Control : Optimize reaction temperatures (e.g., 60–80°C for 12–24 hours) to balance kinetics and side reactions .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
